molecular formula C9H8N2O2 B1326402 Methyl 1H-indazole-7-carboxylate CAS No. 755752-82-0

Methyl 1H-indazole-7-carboxylate

Cat. No.: B1326402
CAS No.: 755752-82-0
M. Wt: 176.17 g/mol
InChI Key: GEWJEKADAXWFPY-UHFFFAOYSA-N
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Description

Methyl 1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Scientific Research Applications

Methyl 1H-indazole-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

Methyl 1H-indazole-7-carboxylate, like other indazole derivatives, is known to interact with a variety of targetsIndazole derivatives have been found to interact with multiple receptors, contributing to their diverse biological activities . For instance, some indazole derivatives have been found to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives are known to bind with high affinity to their targets, leading to various changes in cellular processes . For instance, the inhibition, regulation, and modulation of kinases such as CHK1, CHK2, and h-sgk can play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple targets . For example, the inhibition of kinases such as CHK1, CHK2, and h-sgk can disrupt cell signaling pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

The compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

For safe handling, it is recommended to avoid dust formation and ensure adequate ventilation .

Future Directions

Indazole derivatives, including “Methyl 1H-indazole-7-carboxylate”, continue to be a focus of research due to their wide range of pharmacological activities. Future research will likely focus on developing more efficient synthesis methods, exploring new biological activities, and designing indazole-based drugs with improved pharmacological profiles .

Biochemical Analysis

Biochemical Properties

Methyl 1H-indazole-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Furthermore, it can modulate cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways. For instance, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can affect the levels of metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it influences mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde, which then undergoes cyclization in the presence of a suitable acid catalyst to yield the indazole core. The carboxylate group is introduced through esterification using methanol and a strong acid such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-indazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Comparison with Similar Compounds

Methyl 1H-indazole-7-carboxylate can be compared with other indazole derivatives, such as:

    Methyl 1H-indazole-3-carboxylate: Similar in structure but with the carboxylate group at a different position, leading to different chemical and biological properties.

    1H-indazole-7-carboxylic acid: The non-methylated form, which may have different solubility and reactivity.

    1H-indazole-3-carboxylic acid: Another positional isomer with distinct chemical behavior.

Properties

IUPAC Name

methyl 1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-2-3-6-5-10-11-8(6)7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWJEKADAXWFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90997016
Record name Methyl 2H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755752-82-0
Record name Methyl 2H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-indazole-7-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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